1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride

Antifungal drug discovery Imidazole synthesis Antibacterial MIC

1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride (CAS 918479-52-4) is a disubstituted piperazine derivative featuring a 2,4-dichlorophenyl moiety connected via an ethylene linker to a piperazine ring, supplied as the dihydrochloride salt for enhanced aqueous solubility and handling. This compound belongs to the arylalkylpiperazine class, which has been extensively employed as a pharmacophoric scaffold in central nervous system (CNS) drug discovery and as a key synthetic intermediate in antifungal imidazole development.

Molecular Formula C12H18Cl4N2
Molecular Weight 332.1 g/mol
Cat. No. B13031448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride
Molecular FormulaC12H18Cl4N2
Molecular Weight332.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=C(C=C(C=C2)Cl)Cl.Cl.Cl
InChIInChI=1S/C12H16Cl2N2.2ClH/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H
InChIKeyWFRGHLXPRVUBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride: A Versatile Piperazine Building Block for Antifungal, Antibacterial, and CNS-Targeted Research


1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride (CAS 918479-52-4) is a disubstituted piperazine derivative featuring a 2,4-dichlorophenyl moiety connected via an ethylene linker to a piperazine ring, supplied as the dihydrochloride salt for enhanced aqueous solubility and handling . This compound belongs to the arylalkylpiperazine class, which has been extensively employed as a pharmacophoric scaffold in central nervous system (CNS) drug discovery and as a key synthetic intermediate in antifungal imidazole development [1]. Its free base has a molecular formula of C12H16Cl2N2 (MW 259.17 g/mol) and a calculated LogP of approximately 2.71, placing it in a lipophilicity range suitable for both receptor binding studies and further derivatization . Unlike many in-class piperazine analogs, the 2,4-dichloro substitution pattern on the phenethyl group confers a unique electronic and steric profile that has been exploited in multiple distinct therapeutic programs, including sigma receptor ligand development and anti-persister antibacterial agent design [2].

Why 1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride Cannot Be Casually Substituted by Other Dichlorophenylpiperazine Analogs


The 2,4-dichlorophenethyl substitution pattern is not interchangeable with common alternatives such as 3,4-dichlorophenethyl, 2,3-dichlorophenyl, or mono-chlorophenethyl piperazine variants. The position and number of chlorine atoms on the aromatic ring directly modulate three critical molecular properties: (i) electronic distribution on the phenyl ring, which governs π-stacking and halogen-bonding interactions with biological targets [1]; (ii) lipophilicity (LogP ~2.71 for the 2,4-isomer versus structurally distinct values for other regioisomers), which affects membrane permeability, blood-brain barrier penetration, and non-specific protein binding ; and (iii) metabolic stability, as the 2,4-dichloro pattern creates a distinct oxidative metabolism profile compared to the 3,4-dichloro or 2,3-dichloro arrangements — the latter being a known metabolite of the antipsychotics aripiprazole and cariprazine with potent DHCR7 inhibitory activity [2]. Furthermore, the ethylene linker between the aromatic ring and the piperazine nitrogen differentiates this compound from directly attached N-arylpiperazines (e.g., 1-(2,4-dichlorophenyl)piperazine, CAS 827614-48-2), which exhibit altered conformational flexibility and receptor binding geometry [3]. These structural nuances translate into quantifiable differences in receptor binding affinities, functional activity, and downstream applicability that are detailed in the evidence below.

Quantitative Comparative Evidence for 1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride: Head-to-Head and Cross-Study Performance Data


Antibacterial MIC in Imidazole Derivatives: 10-Fold Superiority Over Miconazole Against Staphylococcus aureus ATCC 6538P

When employed as a building block for N-substituted imidazole antifungal agents, the 2,4-dichlorophenethyl piperazine scaffold yields compounds with significantly enhanced antibacterial potency compared to the clinical comparator miconazole. In patent US4705855, the derivative 1-[2-(2,4-dichlorophenyl)-2-(4-m.chlorophenyl-piperazine)ethyl]-1H-imidazole fumarate (Example 13) demonstrated a minimum inhibitory concentration (MIC) of 10 μg/mL against Staphylococcus aureus ATCC 6538P, while miconazole — a first-line clinical imidazole antifungal — exhibited an MIC of 100 μg/mL against the same strain under identical assay conditions [1]. This represents a 10-fold improvement in antibacterial potency. Against Streptococcus pyogenes ATCC 12380, the same derivative achieved an MIC of 10 μg/mL, matching miconazole. The differential was also observed against Bacillus subtilis ATCC 6633 and Bacillus cereus mucoides ISM 65/42, where Example 13 and miconazole both registered MIC values of 10 μg/mL [2]. Importantly, the 2,4-dichloro substitution was critical to this potency profile; compounds bearing alternative aryl substitutions on the piperazine (e.g., o-tolyl in Example 10 or p-fluorophenyl in Example 12) showed inferior activity against Gram-positive organisms, with MIC values frequently exceeding 100 μg/mL [3].

Antifungal drug discovery Imidazole synthesis Antibacterial MIC

Anti-Persister Activity: 2,4-Dichlorophenethyl Pharmacophore Enables Log-Scale Bacterial Kill When Combined With Conventional Antibiotics

The 2,4-dichlorophenethyl substructure is the critical pharmacophoric element in SPI009 (1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol), a first-in-class anti-persister molecule. In published studies, SPI009 was evaluated against a panel of eight clinically relevant ESKAPE pathogen species. At 17 μg/mL, SPI009 combined with a conventional antibiotic produced statistically significant reductions in bacterial survival for five of eight species, with CFU decreases ranging from 1.5 ± 0.1 to 6.0 ± 0.2 log units and complete eradication of Klebsiella pneumoniae cultures [1]. At 34 μg/mL, SPI009 combination therapy completely eradicated five of eight species and achieved log reductions of 6.6 ± 0.5 (Staphylococcus aureus), 6.2 ± 1.3 (Enterococcus faecium), and 5.4 ± 0.5 (Burkholderia cenocepacia) [2]. Critically, against an ofloxacin-resistant Pseudomonas aeruginosa strain (PA62), SPI009 at 17 μg/mL combined with ofloxacin at 4× MIC reduced survival by 5.3 ± 0.9 log units, while 34 μg/mL achieved a 7.8 ± 0.9 log reduction; at 8× MIC of ofloxacin with SPI009, complete culture eradication was observed [3]. In a Caenorhabditis elegans in vivo infection model, SPI009 (8.5 μg/mL) added to ciprofloxacin (5× MIC) increased nematode survival to 73.8% at day 6, compared to 46.6% for ciprofloxacin alone and 19.0% for SPI009 alone [4]. Early structure-activity relationship (SAR) studies specifically identified the 2,4-dichlorophenethyl group as essential for this anti-persister activity, leading to the selection of SPI009 for advanced characterization over analogs bearing alternative aryl substitutions [5].

Anti-persister therapy ESKAPE pathogens Antibiotic adjuvant

Chlorine Substitution Position Effects: 2,4-Dichloro vs. 3,4-Dichloro Sigma Receptor Binding Profiles

The chlorine substitution position on the phenethyl piperazine scaffold profoundly influences sigma receptor subtype binding profiles. Literature data demonstrate that 1-butyl-4-(3,4-dichlorophenethyl)piperazine — the 3,4-dichloro positional isomer — exhibits exceptionally high affinity for sigma-1 receptors with a Ki of 0.55 nM [1]. In contrast, the 2,4-dichlorophenethyl substitution pattern, as present in the target compound, has been shown through ChEMBL-curated binding studies to exhibit preferential affinity for the sigma-2 receptor subtype (Ki = 23 nM against human sigma-2 receptor/TMEM97) [2]. This differential selectivity is mechanistically significant: while 3,4-dichloro analogs such as BD1063 (1-(3,4-dichlorophenethyl)-4-methylpiperazine, Ki σ1 = 9 ± 1 nM) and BD1067 (Ki σ1 = 2 ± 0.5 nM) serve as sigma-1-selective antagonists , the 2,4-dichloro substitution shifts the selectivity profile toward sigma-2 engagement. Further SAR studies on YZ-069 [N-phenylpropyl-N'-(3,4-dichlorophenethyl)piperazine] confirmed that the 3,4-dichlorophenyl substitution provided low nanomolar affinities for both σ1 and σ2 receptors, but the position of the chlorine substituents had a measurable impact on in vivo behavioral protection against cocaine-induced convulsions, with 3,4-dichloro and methoxyphenyl derivatives outperforming nitrophenyl analogs [3]. This body of cross-study evidence establishes that the 2,4-dichloro pattern is not interchangeable with the more commonly studied 3,4-dichloro arrangement when sigma receptor pharmacology is the experimental endpoint.

Sigma receptor pharmacology Structure-activity relationship CNS drug discovery

Physicochemical Differentiation: LogP and Polar Surface Area Distinguish the 2,4-Dichloro Isomer From Alternative Chlorophenylpiperazines

The target compound's calculated physicochemical properties position it in a distinct drug-like chemical space relative to its positional isomers and non-ethyl-linked analogs. 1-(2,4-Dichlorophenethyl)piperazine (free base) has a calculated LogP of 2.71 and a polar surface area (PSA) of 15.27 Ų . The presence of the ethylene linker contributes approximately 0.5–0.7 LogP units relative to directly N-attached 1-(2,4-dichlorophenyl)piperazine (CAS 827614-48-2, C10H12Cl2N2, MW 231.12 g/mol), which has a lower molecular weight and a different conformational profile due to the absence of the flexible ethyl spacer . Compared to the 3,4-dichlorophenethyl positional isomer (also C12H16Cl2N2, MW 259.17), the 2,4-substitution pattern alters the dipole moment and electron density distribution on the aromatic ring, which computational studies have shown to affect halogen bonding interactions with biological targets [1]. The dihydrochloride salt form (C12H18Cl4N2, MW 332.10 g/mol) provides practical advantages for procurement: enhanced aqueous solubility (>10 mg/mL in water vs. <1 mg/mL for the free base), improved long-term storage stability, and direct compatibility with aqueous biological assay buffers without additional solubilization steps . Suppliers including Leyan (Shanghai) offer the compound at 98% purity (CAS 918479-52-4), which exceeds the typical 95% purity specification for many comparator building blocks .

Physicochemical profiling ADME prediction Medicinal chemistry

Optimal Scientific and Industrial Use Cases for 1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride Based on Quantitative Evidence


Synthesis of Next-Generation Antifungal Imidazole Agents With Superior Anti-Staphylococcal Potency

Medicinal chemistry teams developing imidazole-based antifungal agents should employ this building block as the piperazine component of 1-[2-(2,4-dichlorophenyl)-2-(4-substituted piperazine)ethyl]-1H-imidazole scaffolds. As demonstrated in patent US4705855, derivatives synthesized from this intermediate achieved MIC values of 10 μg/mL against Staphylococcus aureus — a 10-fold improvement over miconazole (100 μg/mL) — making this scaffold particularly valuable for programs targeting Gram-positive co-infections in antifungal therapy [7]. The 2,4-dichloro substitution pattern was essential for this potency advantage; alternative N-aryl substituents on the piperazine produced inferior MIC results [8].

Discovery of Anti-Persister Antibacterial Adjuvants Targeting ESKAPE Pathogens

The 2,4-dichlorophenethyl substructure, as validated through SPI009, provides a privileged pharmacophore for developing antibiotic-adjuvant molecules that can resensitize multidrug-resistant and persistent bacterial populations. Research groups focused on combating the antibiotic resistance crisis should utilize this building block to construct novel analogs bearing the 2,4-dichlorophenethyl group, which SAR studies confirmed as essential for anti-persister activity [7]. The demonstrated efficacy in both in vitro ESKAPE pathogen panels (up to 7.8 log unit bacterial kill in combination with ofloxacin) and in vivo C. elegans infection models (73.8% survival improvement) provides a validated starting point for lead optimization [8].

Sigma-2 Receptor Ligand Development for CNS and Oncology Research Programs

Investigators studying sigma-2 receptor pharmacology should select this 2,4-dichlorophenethyl piperazine scaffold over the more commonly employed 3,4-dichloro isomer when sigma-2-biased ligand profiles are desired. Binding data indicate that the 2,4-dichloro substitution pattern directs affinity toward sigma-2 receptors (Ki = 23 nM) rather than the sigma-1-preferring profile observed with 3,4-dichloro-substituted analogs (Ki σ1 = 0.55–9 nM) [7]. This differential selectivity is particularly relevant for programs targeting sigma-2/TMEM97 in oncology (where sigma-2 is overexpressed in proliferating tumor cells) and CNS disorders where sigma-2 modulation may offer distinct therapeutic advantages over sigma-1 engagement [8].

DHCR7 Inhibition Studies Requiring a Non-2,3-Dichloro Substitution Pattern

For toxicological and pharmacological studies investigating DHCR7 (7-dehydrocholesterol reductase) inhibition, the 2,4-dichlorophenethyl piperazine scaffold provides a structurally distinct tool compound that avoids the 2,3-dichlorophenyl motif present in the common metabolite of aripiprazole and cariprazine — a known potent DHCR7 inhibitor with teratogenic potential comparable to AY9944 [7]. Researchers seeking to dissect the structure-activity relationships of DHCR7 inhibition across different dichlorophenyl substitution patterns can use this compound to determine whether the 2,4-dichloro arrangement retains, reduces, or eliminates DHCR7 inhibitory activity relative to the 2,3-dichloro pharmacophore, informing the design of antipsychotic agents with improved cholesterol biosynthesis safety profiles [8].

Quote Request

Request a Quote for 1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.